5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde
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Overview
Description
5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C14H14O4. It is characterized by the presence of a furan ring substituted with an ethoxyphenoxy group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 5-hydroxymethylfurfural with 4-ethoxyphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 5-[(4-Ethoxyphenoxy)methyl]furan-2-carboxylic acid.
Reduction: 5-[(4-Ethoxyphenoxy)methyl]furan-2-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The ethoxyphenoxy group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methoxyphenoxy)methyl]furan-2-carbaldehyde
- 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde
Uniqueness
5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as methoxy or chloro groups .
Properties
IUPAC Name |
5-[(4-ethoxyphenoxy)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-2-16-11-3-5-12(6-4-11)17-10-14-8-7-13(9-15)18-14/h3-9H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRPGVQMLSAAEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801230907 |
Source
|
Record name | 5-[(4-Ethoxyphenoxy)methyl]-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801230907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438220-46-3 |
Source
|
Record name | 5-[(4-Ethoxyphenoxy)methyl]-2-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438220-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Ethoxyphenoxy)methyl]-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801230907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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